3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one
Overview
Description
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one is a heterocyclic compound that features a thiazole ring and an oxadiazinanone ring
Mechanism of Action
Target of Action
Thiamethoxam urea, also known as 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one, is a neonicotinoid insecticide. The primary targets of this compound are the nicotinic acetylcholine receptors in the nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. When thiamethoxam urea interacts with these receptors, it interferes with the normal conduction of insect central nerves, leading to insect death .
Mode of Action
The mode of action of thiamethoxam urea involves its interaction with the nicotinic acetylcholine receptors. It binds to these receptors, disrupting the normal functioning of the nervous system in insects . This disruption leads to overstimulation of the nerves, paralysis, and eventually death of the insect .
Biochemical Pathways
The major biochemical pathway involved in the action of thiamethoxam urea is the nitroreduction metabolic pathway . This process involves the transformation of thiamethoxam’s N-nitroimino group to N-nitrosoimino and urea metabolites . The major reaction involved in the biotransformation of thiamethoxam is the cleavage of the oxadiazine ring to the corresponding nitroguanidine compound .
Pharmacokinetics
In terms of pharmacokinetics, thiamethoxam is rapidly and completely absorbed when administered orally to rats . The time to reach maximum concentrations in plasma is between 1 to 4 hours . Distribution to the tissues is generally non-selective, but results in higher concentrations in the liver and blood . The absorbed material is rapidly excreted from rats, predominantly in the urine . About 20-30% of the dose is biotransformed, whereas 70-80% is eliminated as unchanged thiamethoxam .
Result of Action
The result of thiamethoxam urea’s action is the death of the insect. By binding to the nicotinic acetylcholine receptors, it disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death . Additionally, thiamethoxam and its metabolite clothianidin can interfere with the endocrine system .
Action Environment
The action of thiamethoxam urea can be influenced by various environmental factors. For instance, its widespread use can cause harm to the environment and even to human health . It is quite stable to hydrolysis at all environmentally relevant pH values . Microbial degradation is the major mode of removal of this pesticide from soil .
Biochemical Analysis
Biochemical Properties
Thiamethoxam urea interacts with various enzymes and proteins in biochemical reactions. For instance, it has been observed to induce notable changes in liver and kidney functions, as well as significant alterations in the hematological profile of experimental animals .
Cellular Effects
Thiamethoxam urea has been found to exert significant effects on various types of cells and cellular processes. For example, it has been observed to induce oxidative stress in exposed groups by reducing the activities of superoxide dismutase (SOD), glutathione (GSH), and catalase (CAT), and elevating malondialdehyde (MDA) levels . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Thiamethoxam urea involves its interactions with biomolecules at the molecular level. It has been observed to induce transcriptional alterations in apoptosis-related genes, shifting towards the activation of the intrinsic apoptotic pathway . This suggests that Thiamethoxam urea exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thiamethoxam urea have been observed to change over time. Studies have reported notable adverse effects on the function of various organs in experimental animals following the administration of Thiamethoxam urea
Dosage Effects in Animal Models
The effects of Thiamethoxam urea have been observed to vary with different dosages in animal models. For instance, studies have reported significant changes in the body weight gain, and relative weight of the left and right ovaries and uterus in rats exposed to different doses of Thiamethoxam urea
Metabolic Pathways
Preliminary studies suggest that it interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . More detailed studies are needed to fully elucidate these pathways and interactions.
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one typically involves the reaction of 2-chloro-1,3-thiazole with appropriate reagents to introduce the oxadiazinanone moiety. One common method involves the use of chloroform as a solvent and the addition of sulfuryl chloride at controlled temperatures . The reaction mixture is then purified and crystallized to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of agrochemicals and biocides.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethyl-1,3-thiazole: Shares the thiazole ring but lacks the oxadiazinanone moiety.
5-Methyl-1,3,5-oxadiazinan-4-one: Contains the oxadiazinanone ring but lacks the thiazole ring.
Uniqueness
3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one is unique due to the combination of the thiazole and oxadiazinanone rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c1-11-4-14-5-12(8(11)13)3-6-2-10-7(9)15-6/h2H,3-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRURCPAEIJLEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COCN(C1=O)CC2=CN=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017884 | |
Record name | Thiamethoxam degradate CGA-355190 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902493-06-5 | |
Record name | Thiamethoxam degradate CGA-355190 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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